Cas no 56423-63-3 (2-Bromopyrazine)
2-Bromopyrazine Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromopyrazine
- Bromopyrazine
- Pyrazine,bromo- (9CI)
- PYRAZINE, BROMO-
- pyrazine, 2-bromo-
- Brom-pyrazin
- 5-bromopyrazine
- 2-bromanylpyrazine
- PubChem18036
- 2-Bromopyrazine, AldrichCPR
- KSC269C6N
- WGFCNCNTGOFBBF-UHFFFAOYSA-N
- BCP23166
- CB0092
- STL556854
- RW2330
- BBL103045
- SBB087333
- TRA0098774
- RP02065
- MB06072
- SY019862
- SC-2
- 56423-63-3
- PS-5657
- SCHEMBL362492
- Q-103289
- AM20070368
- FT-0600106
- B4352
- AKOS005207217
- DTXSID00349062
- F2169-0018
- MFCD08275680
- InChI=1/C4H3BrN2/c5-4-3-6-1-2-7-4/h1-3
- 2-Bromopyrazine, 97%
- CS-W007602
- Z415645016
- 2-Bromo-pyrazine
- EN300-51443
- A831043
- DB-006036
- DTXCID60300134
- FB11224
- 640-230-4
- BDBM50622808
- CHEMBL5407259
-
- MDL: MFCD08275680
- Inchi: 1S/C4H3BrN2/c5-4-3-6-1-2-7-4/h1-3H
- InChI Key: WGFCNCNTGOFBBF-UHFFFAOYSA-N
- SMILES: BrC1C=NC=CN=1
Computed Properties
- Exact Mass: 157.94800
- Monoisotopic Mass: 157.948
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 57.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 25.8
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Density: 1.757 g/mL at 25 °C
- Boiling Point: 61°C/10mmHg(lit.)
- Flash Point: Fahrenheit: 197.6 ° f < br / > Celsius: 92 ° C < br / >
- Refractive Index: n20/D 1.580
- PSA: 25.78000
- LogP: 1.23910
2-Bromopyrazine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H227-H315-H319
- Warning Statement: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-37/38-41
- Safety Instruction: 26-39
-
Hazardous Material Identification:
- Storage Condition:0-10°C
2-Bromopyrazine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Bromopyrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A099002062-10g |
2-Bromopyrazine |
56423-63-3 | 98% | 10g |
$191.90 | 2023-09-01 | |
| Alichem | A099002062-25g |
2-Bromopyrazine |
56423-63-3 | 98% | 25g |
$387.60 | 2023-09-01 | |
| Alichem | A099002062-100g |
2-Bromopyrazine |
56423-63-3 | 98% | 100g |
$752.40 | 2023-09-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4352-5G |
2-Bromopyrazine |
56423-63-3 | >98.0%(GC) | 5g |
¥690.00 | 2024-04-15 | |
| Fluorochem | 049757-1g |
2-Bromopyrazine |
56423-63-3 | 95% | 1g |
£37.00 | 2022-03-01 | |
| Fluorochem | 049757-5g |
2-Bromopyrazine |
56423-63-3 | 95% | 5g |
£102.00 | 2022-03-01 | |
| Fluorochem | 049757-10g |
2-Bromopyrazine |
56423-63-3 | 95% | 10g |
£176.00 | 2022-03-01 | |
| Fluorochem | 049757-25g |
2-Bromopyrazine |
56423-63-3 | 95% | 25g |
£331.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B135014-5g |
2-Bromopyrazine |
56423-63-3 | 97% | 5g |
¥614.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B135014-1g |
2-Bromopyrazine |
56423-63-3 | 97% | 1g |
¥151.90 | 2023-09-04 |
2-Bromopyrazine Suppliers
2-Bromopyrazine Related Literature
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María Murillo,Javier álvarez-Conde,Reinhold Wannemacher,Juan Cabanillas-González,Javier González-Platas,Ulises R. Rodríguez-Mendoza,Akun Liang,Robin Turnbull,Daniel Errandonea,Jose Ignacio Martínez,Pilar Amo-Ochoa J. Mater. Chem. C 2022 10 18004
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Mladen Borovina,Ivan Kodrin,Marijana ?akovi? CrystEngComm 2018 20 539
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Daniele Cartagenova,Stephan Bachmann,Kurt Püntener,Michelangelo Scalone,Mark A. Newton,Fabio A. Peixoto Esteves,Thomas Rohrbach,Patrik P. Zimmermann,Jeroen A. van Bokhoven,Marco Ranocchiari Catal. Sci. Technol. 2022 12 954
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Leifang Liu,Yan Dong,Nana Tang Green Chem. 2014 16 2185
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Haozhong Wu,Xiaojuan Song,Bing Zhang,Zhiming Wang,Tian Zhang,Anjun Qin,Ben Zhong Tang Mater. Chem. Front. 2020 4 1706
Additional information on 2-Bromopyrazine
Recent Advances in the Application of 2-Bromopyrazine (CAS: 56423-63-3) in Chemical Biology and Pharmaceutical Research
2-Bromopyrazine (CAS: 56423-63-3) is a versatile heterocyclic compound that has garnered significant attention in chemical biology and pharmaceutical research due to its unique reactivity and potential as a building block for drug discovery. Recent studies have explored its applications in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antiviral agents. This research brief aims to summarize the latest findings related to 2-Bromopyrazine, highlighting its synthetic utility, biological activities, and potential therapeutic applications.
One of the most notable advancements in the use of 2-Bromopyrazine is its role in the synthesis of pyrazine-based kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2-Bromopyrazine serves as a key intermediate in the construction of selective JAK2 inhibitors, which are promising candidates for the treatment of myeloproliferative disorders. The study reported a novel synthetic route that leverages the bromine atom's reactivity for efficient cross-coupling reactions, yielding compounds with high potency and selectivity.
In addition to its applications in kinase inhibitor development, 2-Bromopyrazine has also been investigated for its potential in antiviral drug discovery. A recent preprint on bioRxiv described the use of 2-Bromopyrazine derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro). The researchers utilized a structure-based drug design approach, identifying several pyrazine-based compounds with low micromolar IC50 values. These findings suggest that 2-Bromopyrazine-derived scaffolds could serve as a foundation for developing broad-spectrum antiviral agents.
Beyond its therapeutic potential, 2-Bromopyrazine has also been employed in chemical biology studies as a tool for protein labeling and modification. A 2022 publication in Chemical Science reported the development of a 2-Bromopyrazine-based probe for selective cysteine labeling in live cells. The probe exhibited excellent cell permeability and reactivity, enabling the visualization of cysteine-rich proteins in real-time. This innovation opens new avenues for studying protein dynamics and interactions in complex biological systems.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of 2-Bromopyrazine-derived compounds. Recent computational studies have focused on predicting and improving the metabolic stability of these molecules, with particular attention to reducing potential off-target effects. Advanced molecular modeling techniques, such as quantum mechanics/molecular mechanics (QM/MM) simulations, are being employed to guide the rational design of next-generation pyrazine-based therapeutics.
In conclusion, 2-Bromopyrazine (CAS: 56423-63-3) continues to be a valuable scaffold in chemical biology and pharmaceutical research. Its versatility in synthetic chemistry, combined with emerging biological activities, positions it as a key player in drug discovery efforts targeting various diseases. Future research directions may include the exploration of novel derivatives with improved drug-like properties and the expansion of its applications in targeted protein degradation and other cutting-edge therapeutic modalities.
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